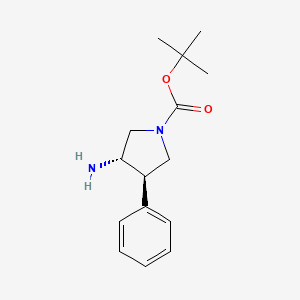

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate

CAS No.: 1015070-53-7

Cat. No.: VC2070392

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015070-53-7 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 |

| Standard InChI Key | UEGLRNLEEDBVTH-OLZOCXBDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with specific stereochemistry at positions 3 and 4. The molecular formula of this compound is C15H22N2O2, with a molecular weight of approximately 262.35 g/mol. Its structural complexity arises from the presence of multiple functional groups arranged in a specific three-dimensional configuration.

Key Structural Elements

The compound consists of several distinct components:

-

A pyrrolidine core (five-membered nitrogen-containing ring)

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen

-

An amino group (-NH2) at the 3-position with S configuration

-

A phenyl ring at the 4-position with R configuration

The specific stereochemistry, designated as (3S,4R), is crucial for its potential biological activity and chemical behavior. This configuration creates a unique spatial arrangement that determines how the molecule interacts with biological targets.

Physicochemical Properties

Based on its structure, tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate exhibits the following estimated physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| LogP (estimated) | 2.1-2.6 |

| Hydrogen Bond Donors | 1 (from amino group) |

| Hydrogen Bond Acceptors | 3 (from carbamate and amino groups) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | Approximately 58-65 Ų |

These properties suggest a balanced profile of lipophilicity and hydrophilicity, which is favorable for potential drug development applications.

Synthesis Methods

The synthesis of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques with careful control of stereochemistry.

Stereoselective Synthesis Approaches

The primary challenge in synthesizing this compound is achieving and maintaining the correct stereochemistry at the 3 and 4 positions of the pyrrolidine ring. Several approaches may be employed:

-

Starting with appropriate chiral precursors to establish the correct stereochemistry early in the synthesis

-

Employing stereoselective reactions to introduce the phenyl and amino groups with the desired configurations

-

Using chiral catalysts or auxiliaries to control stereoselectivity

-

Performing resolution of racemic mixtures to isolate the desired stereoisomer

Protection Strategy

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen during synthesis. This protection is essential for:

-

Preventing unwanted reactions at the nitrogen during subsequent synthetic steps

-

Modulating the reactivity of the pyrrolidine ring

-

Facilitating purification and handling of intermediates

The Boc group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl) when desired, providing access to the free pyrrolidine for further modifications.

Biological Activity

The biological activity of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate stems from its structural features and stereochemistry.

| Target Type | Potential Interaction | Relevance |

|---|---|---|

| Neurotransmitter Receptors | Binding to receptor binding sites | May modulate neurotransmitter signaling |

| Enzymes | Inhibition of enzymatic activity | Potential to affect metabolic pathways |

| Ion Channels | Modulation of channel function | Could influence neuronal excitability |

| Transporters | Inhibition of neurotransmitter reuptake | May affect neurotransmitter levels |

Research suggests that derivatives of this compound may influence neurotransmitter systems, providing insights into mechanisms for treating conditions such as neurological disorders.

Structure-Activity Relationships

The specific (3S,4R) stereochemistry creates a distinct three-dimensional arrangement that likely plays a crucial role in biological recognition. The phenyl group at position 4 may engage in:

Meanwhile, the amino group at position 3 can participate in:

-

Hydrogen bonding with polar amino acid residues or backbone atoms

-

Ionic interactions when protonated

-

Water-mediated interactions in aqueous environments

Pharmaceutical Development

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate has potential applications in pharmaceutical development.

Drug Discovery Applications

This compound may serve as:

-

A lead compound for developing novel therapeutic agents

-

A pharmacophore model for designing more potent or selective compounds

-

A building block for constructing more complex bioactive molecules

-

A probe for studying biological mechanisms and targets

Therapeutic Areas of Interest

Based on its structural features and the known activities of related compounds, potential therapeutic applications include:

-

Neurological disorders - The pyrrolidine core is found in several neurologically active compounds

-

Psychiatric conditions - Related compounds have shown activity in models of anxiety and depression

-

Pain management - Some pyrrolidine derivatives exhibit analgesic properties

-

Anti-inflammatory applications - Depending on specific protein interactions

Comparative Analysis with Related Compounds

Understanding the unique properties of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate requires comparison with structurally related compounds.

Structural Analogs

The following table compares tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate with related compounds:

| Compound | Ring Structure | Key Substituents | Stereochemistry | Distinguishing Features |

|---|---|---|---|---|

| tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine | Phenyl at C4, Amino at C3 | (3S,4R) | Focus compound |

| tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Piperidine | Fluoro at C3, Amino at C4 | (3S,4R) | Six-membered ring, different substituent positions, fluorine instead of phenyl |

| tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | Pyrrolidine | Methyl at C4, Amino at C3 | Various | Smaller alkyl group replacing phenyl |

Impact of Structural Variations

The structural differences between these compounds result in distinct physicochemical and biological properties:

-

Ring size affects conformational flexibility and binding profiles

-

Substituent nature (phenyl vs. fluoro vs. methyl) influences lipophilicity and electronic properties

-

Position and stereochemistry of substituents determine three-dimensional shape and binding interactions

The presence of the phenyl group in tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate likely confers different binding properties compared to compounds with smaller or more electronegative substituents.

Research Applications

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate has several potential applications in scientific research.

As a Chemical Tool

This compound may serve as:

-

A building block for constructing more complex molecules with specific stereochemistry

-

A reference standard for analytical methods

-

A probe for studying binding interactions in biological systems

-

A model compound for developing new synthetic methodologies

In Medicinal Chemistry

In the field of medicinal chemistry, this compound offers valuable opportunities for:

-

Structure-activity relationship studies to understand the importance of stereochemistry

-

Fragment-based drug design approaches

-

Investigation of neurological drug targets

-

Development of novel therapeutic agents with improved properties

Synthesis and Reaction Profile

Understanding the reactivity of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is essential for its application in organic synthesis and medicinal chemistry.

Key Reactions

The compound can undergo various chemical transformations:

-

Boc deprotection: Removal of the tert-butyloxycarbonyl group under acidic conditions to reveal the free pyrrolidine nitrogen

-

Amino group functionalization: Reactions such as acylation, reductive amination, or sulfonylation

-

Phenyl ring modifications: Halogenation, nitration, or other electrophilic aromatic substitutions

-

Further stereochemical modifications: Reactions that maintain or alter the existing stereochemistry

Synthetic Utility

As a synthetic intermediate, this compound offers:

-

Multiple functional handles for further diversification

-

Well-defined stereochemistry that can be leveraged in subsequent transformations

-

Potential for selective reactions at different functional groups

-

Opportunities for creating libraries of related compounds for biological screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume